N-(2-iodoethyl)-3,4-dimethylbenzamide
Description
N-(2-Iodoethyl)-3,4-dimethylbenzamide is a benzamide derivative featuring a 3,4-dimethylbenzoyl core with an N-bound 2-iodoethyl substituent. While specific data on this compound are absent in the provided evidence, insights can be drawn from structurally analogous N-substituted benzamides. Benzamides are a versatile class of compounds with applications ranging from flavor enhancers to pharmaceuticals, depending on their substituents.
Properties
CAS No. |
15257-85-9 |
|---|---|
Molecular Formula |
C11H14INO |
Molecular Weight |
303.14 g/mol |
IUPAC Name |
N-(2-iodoethyl)-3,4-dimethylbenzamide |
InChI |
InChI=1S/C11H14INO/c1-8-3-4-10(7-9(8)2)11(14)13-6-5-12/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
InChI Key |
MVWGQZNQTAVTQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCI)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-iodoethyl)-3,4-dimethylbenzamide typically involves the reaction of 3,4-dimethylbenzoic acid with 2-iodoethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the amide bond. The general steps are as follows:
Activation of 3,4-dimethylbenzoic acid: The carboxylic acid group of 3,4-dimethylbenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Amidation: The activated 3,4-dimethylbenzoic acid is then reacted with 2-iodoethylamine in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-iodoethyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodoethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: The benzamide moiety can participate in coupling reactions with various electrophiles to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Reactions: Products include N-(2-azidoethyl)-3,4-dimethylbenzamide, N-(2-thiocyanatoethyl)-3,4-dimethylbenzamide, and N-(2-methoxyethyl)-3,4-dimethylbenzamide.
Oxidation: Products include this compound N-oxide.
Reduction: Products include N-(2-ethylamino)-3,4-dimethylbenzamide.
Scientific Research Applications
N-(2-iodoethyl)-3,4-dimethylbenzamide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Radiolabeling: Due to the presence of iodine, it can be used in the synthesis of radioiodinated compounds for imaging and diagnostic purposes in nuclear medicine.
Mechanism of Action
The mechanism of action of N-(2-iodoethyl)-3,4-dimethylbenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodoethyl group can facilitate the formation of covalent bonds with nucleophilic sites in proteins, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural differences among benzamide derivatives lie in their N-substituents and aromatic ring modifications:
| Compound Name | Molecular Formula | Molecular Weight | Substituents (N-position) | Aromatic Ring Modifications | logP | Application |
|---|---|---|---|---|---|---|
| (R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (S9229) | C₁₇H₂₅NO₂ | 275.39 | Methoxy-methylpentan-2-yl | 3,4-dimethyl | 3.5–4.2 | Umami flavor enhancer |
| N-(4-Chloro-2-fluorophenyl)-3,4-dimethylbenzamide | C₁₅H₁₃ClFNO | 277.72 | 4-chloro-2-fluorophenyl | 3,4-dimethyl | 4.83 | Not specified (research) |
| LMK235 (HDAC inhibitor) | C₁₆H₂₄N₂O₃ | 292.37 | Hydroxyamino-oxohexyl | 3,5-dimethyl | N/A | Anticancer therapy |
| N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (S807) | C₁₅H₁₉NO₃ | 261.32 | Heptan-4-yl | Benzo[d][1,3]dioxole | ~3.8 | Umami flavor enhancer |
Notes:
- S9229 and S807 are potent umami receptor agonists, effective at 1,000-fold lower concentrations than monosodium glutamate (MSG) .
Metabolic and Toxicological Profiles
- S9229 and S807: Rapid oxidative metabolism in rat and human liver microsomes via hydroxylation, dihydroxylation, and glucuronidation.
- LMK235: Limited metabolic data available, but its combination with cisplatin reduced hypoxia-induced drug resistance in cancer cells without overt toxicity in preclinical models .
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